4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
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Overview
Description
4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is an organic compound that belongs to the class of triazines It is characterized by the presence of a triazine ring substituted with a chloro group, a morpholine ring, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-(morpholin-4-yl)-1,3,5-triazine with diphenylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.
Hydrolysis: Acidic or basic solutions are used to hydrolyze the triazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while hydrolysis can lead to the formation of triazine derivatives with different functional groups.
Scientific Research Applications
4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-(morpholin-4-yl)-1,3,5-triazine: A precursor in the synthesis of the target compound.
Diphenylamine: Another precursor used in the synthesis.
Other Triazines: Compounds with similar triazine rings but different substituents.
Uniqueness
4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18ClN5O |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
4-chloro-6-morpholin-4-yl-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H18ClN5O/c20-17-21-18(24-11-13-26-14-12-24)23-19(22-17)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
CBAOGVKGQAPSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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